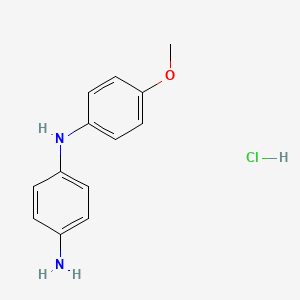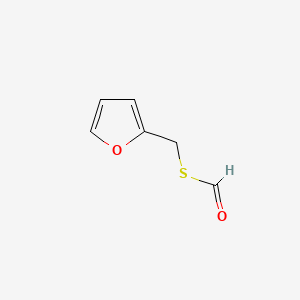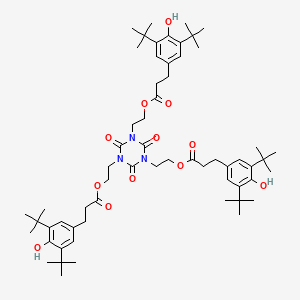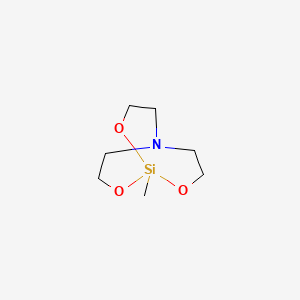
Bleu de Variamine B
Vue d'ensemble
Description
Synthesis Analysis
This compound is widely used in the synthesis of various compounds, such as quinolones, dyes, and pharmaceuticals, as well as in the preparation of aromatic compounds. It is also used in the preparation of organometallic compounds, such as palladium and silver catalysts. This compound is commonly used as a reagent for the preparation of various compounds, including polymers and polymeric materials.
Molecular Structure Analysis
The molecular structure of 1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride can be represented as COC1=CC=C (C=C1)NC2=CC=C (C=C2)N.Cl. The molecular weight of this compound is 255.6 g/mol.
Chemical Reactions Analysis
1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride is used in various chemical reactions due to its properties. It is used as a reagent in the synthesis of different compounds and materials.
Physical And Chemical Properties Analysis
1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride is a colorless and water-soluble compound. The molecular weight of this compound is 255.6 g/mol.
Applications De Recherche Scientifique
Indicateur Redox
Le Bleu de Variamine B est utilisé comme indicateur redox dans diverses applications de chimie analytique. Il change de couleur en réponse à l'état d'oxydation de la solution, ce qui est utile pour déterminer le point final des titrages impliquant des agents oxydants .
Réactif Chromogène
En coloration histologique, le this compound sert de réactif chromogène. Il réagit avec des composants spécifiques dans les tissus biologiques, permettant la visualisation des structures cellulaires ou la présence de certaines biomolécules .
Études Catalytiques
Ce composé est utilisé dans les études catalytiques, en particulier dans la détection et la quantification des ions or (III). Son changement de couleur lors de la réaction avec Au (III) est un outil précieux pour comprendre les mécanismes catalytiques .
Synthèse Organique
Le this compound est impliqué dans la synthèse de molécules organiques complexes. Ses propriétés d'amine en font une matière première ou un intermédiaire approprié dans la synthèse de colorants, de produits pharmaceutiques et de polymères .
Matériaux Optoélectroniques
Le composé est important dans le développement de matériaux optoélectroniques, tels que les diodes électroluminescentes organiques (OLED). Il peut être utilisé pour améliorer la luminosité et l'efficacité de ces dispositifs .
Essais Biologiques
En tant que substrat dans les essais biologiques, le this compound est utilisé pour détecter la présence de composants oxydants, ce qui peut indiquer l'activité de certaines enzymes ou la présence d'espèces réactives de l'oxygène .
Sécurité et Tests Environnementaux
En science environnementale, le this compound peut être utilisé pour tester la présence de contaminants et de polluants. Sa sensibilité à diverses substances en fait un outil précieux pour les tests de sécurité et de conformité .
Objectifs Éducatifs
Enfin, dans les milieux éducatifs, le this compound est utilisé pour démontrer les réactions et les principes chimiques. Son changement de couleur clair et observable en fait un excellent outil pédagogique pour illustrer les processus redox .
Safety and Hazards
This compound may cause irritation and may induce methemoglobinemia . It is toxic by ingestion, inhalation, and skin absorption . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air, and if not breathing, give artificial respiration and get medical attention . In case of ingestion, clean mouth with water and get medical attention .
Mécanisme D'action
Target of Action
Variamine Blue B, also known as 4-Amino-4’-methoxydiphenylamine hydrochloride or 1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride, is primarily used as a redox indicator . Its primary targets are oxidizing components in various assays .
Mode of Action
The interaction of Variamine Blue B with its targets involves a redox reaction. In the presence of an oxidizing component, Variamine Blue B changes its color, indicating the presence and quantity of the oxidizer . This color change is a result of the compound’s interaction with its targets.
Biochemical Pathways
It is known that the compound’s color change is a result of a redox reaction, indicating that it may interact with biochemical pathways involving oxidation-reduction reactions .
Result of Action
The primary result of Variamine Blue B’s action is a color change in the presence of an oxidizing component. This change can be used to detect and quantify the presence of oxidizers in a sample .
Action Environment
The action of Variamine Blue B can be influenced by various environmental factors. For instance, the compound’s solubility can affect its ability to interact with its targets. Additionally, factors such as pH and temperature can influence the stability of Variamine Blue B and its efficacy as a redox indicator .
Propriétés
IUPAC Name |
4-N-(4-methoxyphenyl)benzene-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;/h2-9,15H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQQXLXIGHOKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063080 | |
| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N-(4-Methoxyphenyl)-1,4-benzenediamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15738 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3566-44-7 | |
| Record name | Variamine Blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3566-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1-(4-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-methoxyphenyl)benzene-1,4-diamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(P-METHOXYPHENYL)-P-PHENYLENEDIAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E365PN4L70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)


